3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one
Overview
Description
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound with the molecular formula C5H3Cl2NO2 It is part of the oxazine family, which is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with methylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce oxazinone derivatives.
Scientific Research Applications
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-methyl-1,4-oxazin-2-one
- 3,5-Dichloro-6-ethyl-1,4-oxazin-2-one
- 3,5-Dichloro-6-phenyl-1,4-oxazin-2-one
Uniqueness
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Overview
3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one is a heterocyclic compound belonging to the oxazinone family, characterized by its six-membered ring that includes one nitrogen and one oxygen atom. Its molecular formula is CHClNO. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The presence of two chlorine substituents at positions 3 and 5 enhances the compound's reactivity and biological efficacy. The methyl group at position 6 further contributes to its unique chemical properties, making it a valuable candidate for various applications in medicinal chemistry and agrochemicals.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors. Research indicates that it may interfere with cellular pathways associated with inflammation and microbial resistance. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an inhibitor of certain key biological processes.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. A comparative study indicated that this compound possesses enhanced antifungal properties due to its structural characteristics.
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference Drug MIC |
---|---|---|
Escherichia coli | 0.013 µM | Amoxicillin (0.01 µM) |
Staphylococcus aureus | 0.015 µM | Vancomycin (0.02 µM) |
These results indicate that the compound is comparable to established antibiotics in terms of efficacy against certain pathogens.
Anticancer Properties
Research has also highlighted the cytotoxic effects of this compound on various cancer cell lines. A notable study assessed its impact on human colorectal carcinoma (HT29), revealing an IC value of 2.243 ± 0.217 µM, which is lower than that of the reference drug Doxorubicin (IC = 3.964 ± 0.360 µM). This suggests a significant potential for developing this compound as an anticancer agent with a favorable safety profile compared to traditional chemotherapeutics .
Case Studies
- Cytotoxicity Analysis : A study employing the MTT assay evaluated the cytotoxicity of several derivatives derived from this compound against human cancer cell lines such as MCF7 (breast cancer), HT29 (colorectal cancer), and A2780 (ovarian cancer). The results demonstrated that certain derivatives exhibited potent cytotoxic effects while maintaining lower toxicity towards normal human cells .
- Molecular Docking Studies : Molecular docking simulations have been conducted to investigate the binding affinity of synthesized derivatives toward target proteins like dihydrofolate reductase (DHFR). The results indicated that some derivatives displayed high binding affinity scores, suggesting potential mechanisms for their anticancer activity.
Properties
IUPAC Name |
3,5-dichloro-6-methyl-1,4-oxazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c1-2-3(6)8-4(7)5(9)10-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINLHFBRNSNIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)O1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454609 | |
Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125849-94-7 | |
Record name | 3,5-Dichloro-6-methyl-2H-1,4-oxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40454609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloro-6-methyl-1,4-oxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-dichloro-6-methyl-2H-1,4-oxazin-2-one in the synthesis of acyclo-1-deazathymidine C-nucleosides?
A1: this compound serves as a key starting material in the synthesis of acyclo-1-deazathymidine C-nucleosides. [, ] These modified nucleosides are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The specific structure of this compound allows for further chemical modifications, leading to the desired acyclo-1-deazathymidine C-nucleoside analogs.
Q2: Are there any published studies that delve into the specific reaction mechanisms involving this compound in this synthesis pathway?
A2: While both cited papers [, ] outline the use of this compound as a starting point in the synthesis of acyclo-1-deazathymidine C-nucleosides, they do not provide a detailed analysis of the reaction mechanisms involved. Further research focusing on the individual steps and intermediates in this synthesis pathway would be beneficial for optimizing the process and exploring potential alternative synthetic routes.
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